8-Methyl-2-morpholinoquinoline-3-carbonitrile
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Overview
Description
8-Methyl-2-morpholinoquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline familyThis compound, with the molecular formula C15H15N3O, features a quinoline core substituted with a methyl group at the 8th position, a morpholino group at the 2nd position, and a carbonitrile group at the 3rd position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-morpholinoquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-8-methylquinoline with morpholine in the presence of a base can yield the desired product. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-morpholinoquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-Methyl-2-morpholinoquinoline-3-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 8-Methyl-2-morpholinoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Methylquinoline: Lacks the morpholino and carbonitrile groups.
2-Morpholinoquinoline: Lacks the methyl and carbonitrile groups.
3-Cyanoquinoline: Lacks the methyl and morpholino groups.
Uniqueness: 8-Methyl-2-morpholinoquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and bioavailability, while the carbonitrile group contributes to its reactivity and potential as a pharmacophore .
Properties
CAS No. |
351358-80-0 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
8-methyl-2-morpholin-4-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C15H15N3O/c1-11-3-2-4-12-9-13(10-16)15(17-14(11)12)18-5-7-19-8-6-18/h2-4,9H,5-8H2,1H3 |
InChI Key |
QKWANVRYPUTULD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C#N |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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